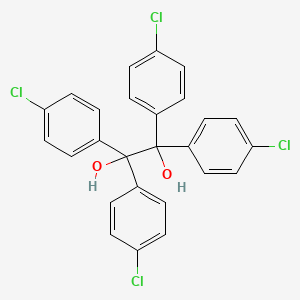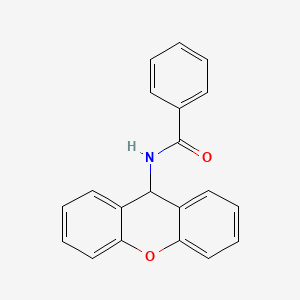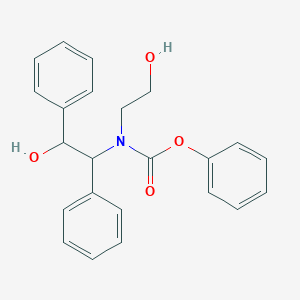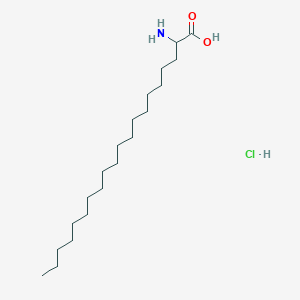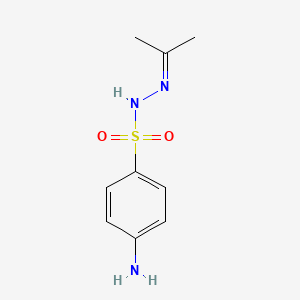
4-Amino-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide is an organic compound with the molecular formula C10H14N2O2S. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide can be synthesized through the reaction of 4-aminobenzenesulfonyl hydrazide with acetone under basic conditions. The reaction involves the condensation of the hydrazide with acetone, forming the desired product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide typically involves large-scale batch reactions. The process includes the careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides, depending on the type of reaction and reagents used .
Scientific Research Applications
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(azepan-2-ylidene)benzene-1-sulfonamide: This compound has a similar structure but with an azepane ring instead of the propan-2-ylidene group.
4-Amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide: Another similar compound with a methyl-substituted azepane ring.
Uniqueness
4-Amino-N’-(propan-2-ylidene)benzene-1-sulfonohydrazide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
5448-61-3 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-amino-N-(propan-2-ylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c1-7(2)11-12-15(13,14)9-5-3-8(10)4-6-9/h3-6,12H,10H2,1-2H3 |
InChI Key |
IXWFCMXQYCMEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


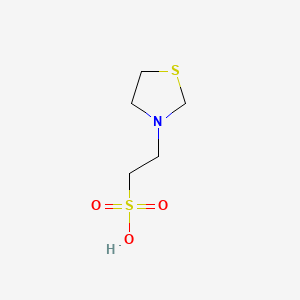
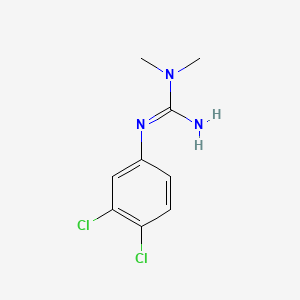
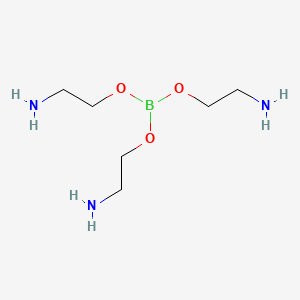
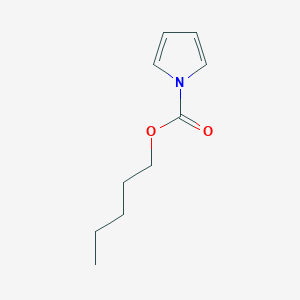
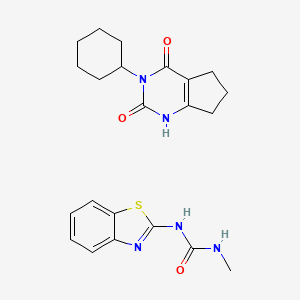
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
